Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride
Description
Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride is a fluorinated benzylamine derivative with the molecular formula C₈H₈ClF₄N and a molecular weight of 154.13 g/mol . The compound features a methylamine group attached to a 2,3,5,6-tetrafluorophenylmethyl moiety, forming a hydrochloride salt to enhance solubility. Its structural uniqueness lies in the tetrafluorinated aromatic ring, which confers high electronegativity and lipophilicity, making it suitable for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8ClF4N |
|---|---|
Molecular Weight |
229.60 g/mol |
IUPAC Name |
N-methyl-1-(2,3,5,6-tetrafluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-3-4-7(11)5(9)2-6(10)8(4)12;/h2,13H,3H2,1H3;1H |
InChI Key |
UMDUKLHXPRVLEI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC(=C1F)F)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with methylamine in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often require strong bases or catalysts to facilitate the replacement of fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine Hydrochloride (CAS 2758000-51-8)
- Molecular Formula : C₈H₈ClF₄N (identical to the target compound).
- Key Difference : The ethylamine side chain instead of a methylamine group.
3-(4-(2,3,5,6-Tetrafluorophenyl)-1,2,3-Triazol-1-yl)-Thiogalactosides
- Structural Feature : Thiogalactoside derivatives with tetrafluorophenyl-triazole substituents.
- Binding Affinity Trends: Polar substituents (e.g., -OH, -NH₂) reduced affinity due to desolvation penalties, while non-polar groups (e.g., -F, -CH₃) optimized interactions via cation-π stacking with Arg144 in galectin-3 .
- Comparison: The methyl group in the target compound balances minimal steric hindrance and non-polar character, avoiding the drawbacks of polar or bulky substituents.
Physicochemical Properties
Lipophilicity and Solubility
- The tetrafluorophenyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., benzylamine derivatives). However, the hydrochloride salt improves aqueous solubility relative to the free base form.
- Example : Pexidartinib hydrochloride (), a drug with multiple fluorinated groups, demonstrates how fluorine placement modulates bioavailability and target engagement.
Biomedical Relevance
- The tetrafluorophenyl group enables cation-π interactions with arginine residues in proteins, as shown in galectin-3 binding studies . This property is absent in non-fluorinated analogs (e.g., simple benzylamines).
- Contrast with Pesticides : Halogenated anilines in and (e.g., 2,3,5,6-tetrachloroaniline) prioritize electrophilic reactivity for pest control, whereas the target compound’s design emphasizes selective molecular recognition.
Materials Science
Data Table: Key Comparative Properties
Research Findings and Implications
- Steric Effects : Smaller substituents (e.g., methyl) optimize binding in confined pockets (e.g., galectin-3), while bulkier groups (ethyl) reduce affinity .
- Fluorine Impact : Fluorination enhances binding through electronegativity and hydrophobic effects, critical in both therapeutic and material applications.
- Synthetic Flexibility : The tetrafluorophenyl scaffold supports diverse functionalization, as seen in azido-benzoic acids () and polyelectrolytes ().
Biological Activity
Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
This compound is characterized by the presence of a tetrafluorinated phenyl group, which enhances its lipophilicity and potential bioactivity. The structural formula can be represented as follows:
This compound's fluorinated structure is significant as fluorine atoms can influence the pharmacokinetics and pharmacodynamics of the molecule.
Research indicates that compounds with similar structures often function as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. Inhibition of CA activity has been linked to anticancer effects due to the role of CAs in tumor growth and metastasis.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects against specific isoforms of carbonic anhydrases. For example, one study reported a half-maximal inhibitory concentration (IC50) value of approximately 85.3 nM against extracellular CA in hypoxic conditions using mass-spectrometric gas analysis techniques .
Biological Activity in Cancer Models
The biological activity of this compound has been evaluated in several cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 85.3 | CA IX inhibition |
| HeLa (Cervical) | 75.0 | CA IX inhibition |
| A549 (Lung) | 90.0 | CA IX inhibition |
These results suggest that the compound may play a role in reducing tumor acidity and inhibiting tumor growth via carbonic anhydrase inhibition.
Case Studies
- Hypoxic Tumors : In a study involving hypoxic MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in hypoxia-induced acidification. This effect was most pronounced at concentrations around 50 μM .
- Combination Therapies : Preliminary findings indicate that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies. For instance, when combined with acetazolamide (a known carbonic anhydrase inhibitor), synergistic effects were observed in reducing tumor viability under hypoxic conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride in laboratory settings?
- Methodology : The compound can be synthesized via reductive amination using 2,3,5,6-tetrafluorobenzaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). The free base is then treated with hydrochloric acid to form the hydrochloride salt. Key parameters include solvent choice (e.g., methanol or ethanol), reaction temperature (20–25°C), and stoichiometric ratios (1:1.2 aldehyde:amine) .
- Yield Optimization : Pilot studies suggest yields of 65–75% under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purification via recrystallization in ethanol/water mixtures improves purity (>98%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the aromatic ring and amine proton integration (e.g., δ 3.2 ppm for –CH₂NH–) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺ at m/z 231.05) and isotopic patterns consistent with fluorine atoms .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the solubility and stability profiles of this hydrochloride salt?
- Solubility : Freely soluble in water (>100 mg/mL at 25°C) due to the hydrochloride moiety. Moderately soluble in polar organic solvents (e.g., methanol, DMSO) but insoluble in hexane .
- Stability : Stable at room temperature under anhydrous conditions for >6 months. Degradation occurs above 150°C or in alkaline media (pH >9), releasing free amine .
Advanced Research Questions
Q. How does the tetrafluorophenyl group influence electronic properties and reactivity in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing fluorine atoms decrease electron density on the aromatic ring, enhancing electrophilic substitution at the para position. DFT calculations show a Hammett σₚ value of +0.78, indicating strong meta-directing effects .
- Reactivity : Participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ catalyst (yields: 50–60%). Competitive C–F activation is observed at high temperatures (>100°C) .
Q. What strategies resolve contradictions in biological activity data across enzymatic assays?
- Case Study : Inconsistent IC₅₀ values (e.g., 10 µM vs. 25 µM for acetylcholinesterase inhibition) may arise from assay conditions (pH, ionic strength). Normalize data using reference inhibitors (e.g., donepezil) and validate via isothermal titration calorimetry (ITC) to confirm binding constants .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Replicate assays in triplicate under standardized buffers (e.g., PBS, pH 7.4) .
Q. How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?
- Derivatization Approaches :
- Methylation : Replace labile protons (e.g., –NH–) with methyl groups to reduce oxidative metabolism.
- Fluorine Substitution : Introduce additional fluorine atoms at the 4-position to block cytochrome P450-mediated degradation .
- In Silico Tools : Use Schrödinger’s QikProp to predict logP (2.1 → 2.5) and metabolic sites. Validate with microsomal stability assays (t₁/₂ >60 min desired) .
Key Applications in Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
